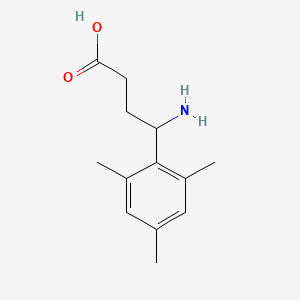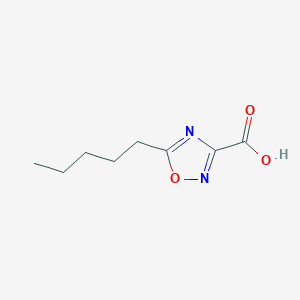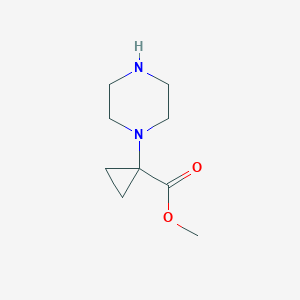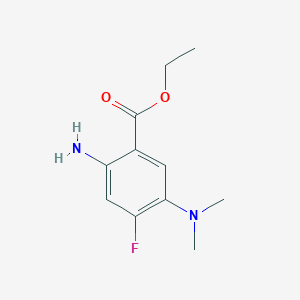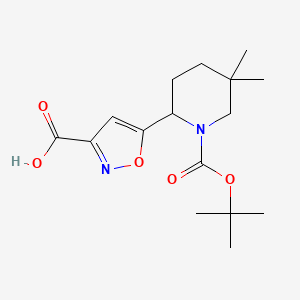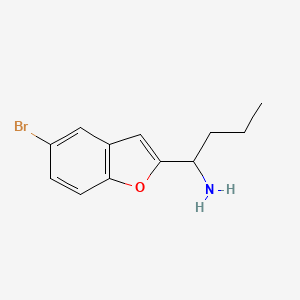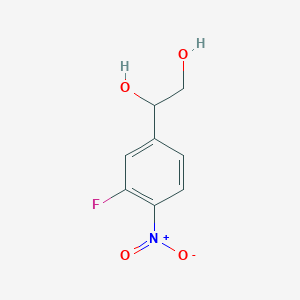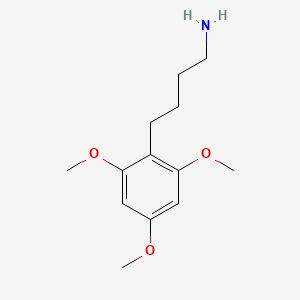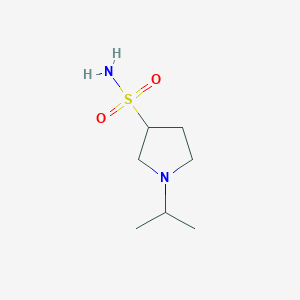
1-Isopropylpyrrolidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Propan-2-yl)pyrrolidine-3-sulfonamide is a chemical compound characterized by a pyrrolidine ring substituted with a sulfonamide group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(propan-2-yl)pyrrolidine-3-sulfonamide typically involves the reaction of pyrrolidine with sulfonyl chloride derivatives under controlled conditions. The isopropyl group can be introduced through alkylation reactions using isopropyl halides. The reaction conditions often require the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Propan-2-yl)pyrrolidine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-(Propan-2-yl)pyrrolidine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)pyrrolidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The isopropyl group may enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets within the target protein.
Comparison with Similar Compounds
1-(Propan-2-yl)pyrrolidine-2-sulfonamide: Similar structure but with the sulfonamide group at the 2-position.
1-(Propan-2-yl)pyrrolidine-4-sulfonamide: Sulfonamide group at the 4-position.
N-(Propan-2-yl)pyrrolidine-3-sulfonamide: Similar compound with a different substitution pattern.
Uniqueness: 1-(Propan-2-yl)pyrrolidine-3-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the sulfonamide group on the pyrrolidine ring can significantly affect the compound’s interaction with molecular targets, making it a valuable scaffold for drug design and development.
Properties
Molecular Formula |
C7H16N2O2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
1-propan-2-ylpyrrolidine-3-sulfonamide |
InChI |
InChI=1S/C7H16N2O2S/c1-6(2)9-4-3-7(5-9)12(8,10)11/h6-7H,3-5H2,1-2H3,(H2,8,10,11) |
InChI Key |
LMZDOPDHQOLOSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541454.png)
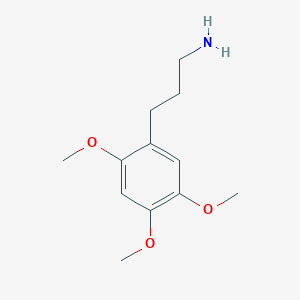
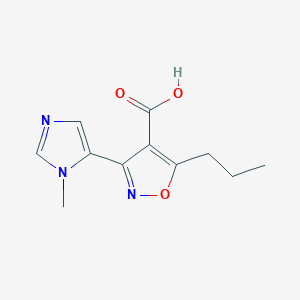
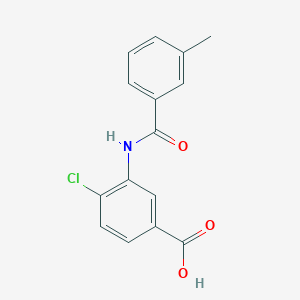
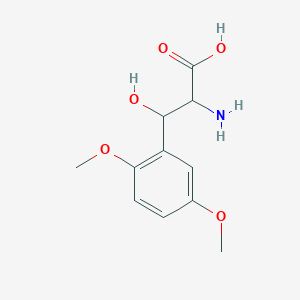
![3-[(2S)-Oxiran-2-yl]benzonitrile](/img/structure/B13541476.png)
